molecular formula C10H10ClNO3 B1422852 Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate CAS No. 182808-04-4

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No. B1422852
M. Wt: 227.64 g/mol
InChI Key: VIKJMUYUUPEQNN-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is a benzofuran derivative that has shown promising results in preclinical studies, making it an attractive candidate for further investigation.

Scientific Research Applications

  • Synthetic Methodologies and Derivatives :

    • S. Kato and T. Morie (1996) describe a synthesis method involving methyl 4-amino-2,3-dihydroxybenzoate, highlighting the compound's utility in creating benzotriazole derivatives and other complex organic molecules (Kato & Morie, 1996).
    • M. Prezent and V. Dorokhov (2012) discuss the reaction of methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, leading to the formation of ketene N-benzoylaminal, a compound showing the versatility of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in creating diverse chemical structures (Prezent & Dorokhov, 2012).
  • Development of Novel Heterocyclic Systems :

    • J. Dodonova et al. (2010) synthesized methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, demonstrating the role of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in developing novel heterocyclic systems with potential pharmaceutical applications (Dodonova et al., 2010).
  • Supramolecular Chemistry and Crystal Structures :

    • J. Portilla et al. (2007) investigated the hydrogen-bonded structures of methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, providing insights into the compound's role in forming complex molecular architectures (Portilla et al., 2007).
  • Electrochemical Applications :

    • H. Senboku et al. (2011) described a novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, indicating the potential of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in electrochemistry (Senboku et al., 2011).
  • Bioactive Molecule Synthesis :

    • T. Kakigami et al. (1998) worked on the synthesis of serotonin 5-HT4 receptor agonistic activity of optical isomers, showcasing the significance of Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in the synthesis of pharmacologically active molecules (Kakigami et al., 1998).

properties

IUPAC Name

methyl 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-14-10(13)6-4-7(11)8(12)5-2-3-15-9(5)6/h4H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKJMUYUUPEQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C2=C1OCC2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Synthesis routes and methods

Procedure details

Sulfuric acid (18 ml) was added dropwise to cooled methanol (90 ml). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (20 g) was added to the mixture which was subsequently stirred and refluxed for 3 hours. The reaction mixture was cooled and alkalized with CH3OH/NH3. The solvent was evaporated and the residue stirred in water. The precipitate was filtered off and washed with water and DIPE. The remaining solid was dried, yielding 17.2 g (81%) of methyl 4-amino-5-chloro-2,3-di-hydro-7-benzofurancarboxylate (intermediate 1; mp. 135.4° C.).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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